2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Description
2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid is a complex organic compound characterized by its cyclopropane core and multiple functional groups, including carboxylic acid and carbamoyl groups
Properties
IUPAC Name |
2,2-dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-19(2)12-20(19,18(26)27)17(25)23-14-8-5-6-13(10-14)16(24)22-11-15-7-3-4-9-21-15/h3-10H,11-12H2,1-2H3,(H,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAXUFHSTJQCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Core: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene precursor.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure.
Attachment of the Carbamoyl Groups: The carbamoyl groups are typically introduced through a reaction with isocyanates or carbamoyl chlorides in the presence of a base such as triethylamine.
Pyridin-2-ylmethyl Group Addition: The pyridin-2-ylmethyl group can be attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the pyridin-2-ylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbamoyl groups, converting them to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridin-2-ylmethyl group suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to act as a scaffold for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The pyridin-2-ylmethyl group could facilitate binding to metal ions or other active sites, while the carbamoyl groups might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
2,2-Dimethyl-1-[[3-(pyridin-2-ylmethylcarbamoyl)phenyl]carbamoyl]cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the cyclopropane core. This combination provides a distinct set of chemical properties and reactivity patterns that can be exploited in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
